molecular formula C6H11BrO3 B1594117 2-Bromo-3-methoxy-3-methylbutanoic acid CAS No. 75974-47-9

2-Bromo-3-methoxy-3-methylbutanoic acid

Cat. No. B1594117
CAS RN: 75974-47-9
M. Wt: 211.05 g/mol
InChI Key: OJPAPXGHVASXJT-UHFFFAOYSA-N
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Description

“2-Bromo-3-methoxy-3-methylbutanoic acid” is a chemical compound with the molecular formula C6H11BrO3 . It is also known by other names such as 2-Bromo-3-methoxyisovaleric acid and Butanoic acid, 2-bromo-3-methoxy-3-methyl .


Molecular Structure Analysis

The molecular structure of “2-Bromo-3-methoxy-3-methylbutanoic acid” consists of 6 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms . The molecular weight of this compound is 211.05 .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 70-75 degrees Celsius .

Scientific Research Applications

Quantitative Determination in Wine and Alcoholic Beverages

A study by Gracia-Moreno et al. (2015) optimized and validated a method for the quantitative determination of hydroxy acids, which are precursors of relevant wine aroma compounds, in wine and other alcoholic beverages. This study, although not directly analyzing 2-Bromo-3-methoxy-3-methylbutanoic acid, highlights the importance of understanding the chemical composition and transformations of similar compounds in the food industry, potentially indicating the relevance of 2-Bromo-3-methoxy-3-methylbutanoic acid in flavor and aroma research Gracia-Moreno, Lopez, & Ferreira, 2015.

Synthetic Applications in Organic Chemistry

Research by Noda and Seebach (1987) on the reactions of chiral 2-(tert-Butyl)-2H,4H-1,3-dioxin-4-ones bearing functional groups in the 6-position demonstrates the utility of similar brominated compounds in organic synthesis. This work underlines the versatility of such compounds for substitutions, chain elongations, and stereochemical control in complex molecule construction, suggesting potential synthetic utility for 2-Bromo-3-methoxy-3-methylbutanoic acid in the preparation of enantiomerically pure β-hydroxy-acid derivatives Noda & Seebach, 1987.

Application in Non-Steroidal Anti-Inflammatory Drug Synthesis

Xu and He (2010) described the synthesis of 2-Bromo-6-methoxynaphthalene, an important intermediate in the preparation of non-steroidal anti-inflammatory agents. This study, while focusing on a different compound, illustrates the role that brominated compounds play in the pharmaceutical industry, hinting at the possible relevance of 2-Bromo-3-methoxy-3-methylbutanoic acid in drug synthesis and development Wei-Ming Xu & Hong-Qiang He, 2010.

Metabolic Studies and Bioavailability

A study by Maenz and Engele-Schaan (1996) on the conversion of methionine and 2-hydroxy-4-methylthiobutanoic acid in broiler chicks sheds light on the metabolic transformations and bioavailability of similar compounds in biological systems. Although not directly related to 2-Bromo-3-methoxy-3-methylbutanoic acid, it suggests areas of research into the metabolism and biological effects of structurally related compounds Maenz & Engele-Schaan, 1996.

Ionic Liquid-Catalyzed Reactions

Yoo et al. (2004) explored the alkylation of isobutane with 2-butene in ionic liquid media, demonstrating the catalytic applications of brominated compounds in enhancing reaction efficiencies and selectivities. This research may imply potential catalytic or synthetic applications for 2-Bromo-3-methoxy-3-methylbutanoic acid in green chemistry and ionic liquid-mediated reactions Yoo, Namboodiri, Varma, & Smirniotis, 2004.

Safety And Hazards

The safety information for “2-Bromo-3-methoxy-3-methylbutanoic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

2-bromo-3-methoxy-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO3/c1-6(2,10-3)4(7)5(8)9/h4H,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPAPXGHVASXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40288981
Record name 2-bromo-3-methoxy-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methoxy-3-methylbutanoic acid

CAS RN

75974-47-9
Record name 75974-47-9
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Record name 2-bromo-3-methoxy-3-methylbutanoic acid
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Record name 2-bromo-3-methoxy-3-methylbutanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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